(5-Bromo-2-fluoropyridin-3-YL)methanol
Overview
Description
(5-Bromo-2-fluoropyridin-3-YL)methanol is an organic compound with the chemical formula C5H5BrFN2O. It is a colorless liquid with a boiling point of 160°C and a melting point of -26°C. This compound has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst, and as a fluorescent probe. It is also used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Schiff Base Compound Synthesis : A Schiff base compound using related bromo-fluoro-substituted pyridines has been synthesized, demonstrating potential in developing new materials with specific chemical properties (Wang et al., 2008).
IR Spectroscopy of Hydrogen-bonded Clusters : Studies involving 2-fluoropyridine and methanol clusters, closely related to (5-Bromo-2-fluoropyridin-3-yl)methanol, have provided insights into hydrogen bonding and molecular interactions, crucial for understanding complex chemical systems (Y. Nibu et al., 2006).
Versatile Synthesis of Fluoropyridines : Research on the synthesis of various fluoropyridines, including those similar to (5-Bromo-2-fluoropyridin-3-yl)methanol, has shown methods for creating diverse chemical structures, which can be applied in different areas of chemistry and material science (Sutherland & Gallagher, 2003).
Potential Applications
Molecular Structures and Coordination Chemistry : The study of halogeno-pyridinolate complexes, which are structurally related to (5-Bromo-2-fluoropyridin-3-yl)methanol, has implications for the development of coordination compounds with potential applications in catalysis and material science (Schäffler et al., 2006).
Chemoselective Amination : Research involving chemoselective functionalization of compounds structurally similar to (5-Bromo-2-fluoropyridin-3-yl)methanol showcases the potential for selective chemical reactions, which is crucial in pharmaceutical and material synthesis (Stroup et al., 2007).
properties
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZBGIOIZYWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoropyridin-3-YL)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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